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molecular formula C5H14Cl2N2 B143816 1-Methylpiperazine dihydrochloride CAS No. 34352-59-5

1-Methylpiperazine dihydrochloride

Cat. No. B143816
M. Wt: 173.08 g/mol
InChI Key: AILFRWRYZZVJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025390

Procedure details

LiA1H4 (7.6 g, 200 mmol) was suspended under stirring at 0° under Ar in anhydrous THF (400 ml), then N-methylpiperazine dihydrochloride (17.3 g, 100 mmol) was added portionwise in 10 min. N-methylpiperazine (30 g, 300 mmol) was then added dropwise, the mixture was warmed to RT and stirring continued for 2 hours. The surnatant of this suspension was then added by syringe to a stirred solution at 0° under Ar of benzothiophen-2-carboxylic acid (7.13 g, 40.0 mmol) in anhydrous THF (200 ml). The mixture was refluxed for 4 hours and after the same procedure as in preparation 6 pure title compound was obtained (4.6 g, 28.4 mmol, yield 70.9%) as dark orange crystals.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
7.13 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
70.9%

Identifiers

REACTION_CXSMILES
Cl.Cl.CN1CCNCC1.CN1CCNCC1.[S:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[CH:19]=[C:18]1[C:26](O)=[O:27]>C1COCC1>[S:17]1[C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[CH:19]=[C:18]1[CH:26]=[O:27] |f:0.1.2|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
Cl.Cl.CN1CCNCC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CN1CCNCC1
Step Three
Name
Quantity
7.13 g
Type
reactant
Smiles
S1C(=CC2=C1C=CC=C2)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C(=CC2=C1C=CC=C2)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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